(6-Fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-yl)methanol
Description
(6-Fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-yl)methanol is a nitro-substituted dihydrobenzofuran derivative characterized by a fused benzofuran core with a fluoro group at position 6, a nitro group at position 5, and a hydroxymethyl (-CH2OH) substituent at the 2-methyl position. Its molecular formula is C11H12FNO4, with a molecular weight of 257.22 g/mol. The compound’s structure combines electron-withdrawing (nitro, fluoro) and polar (hydroxymethyl) groups, which may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C10H10FNO4 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
(6-fluoro-2-methyl-5-nitro-3H-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C10H10FNO4/c1-10(5-13)4-6-2-8(12(14)15)7(11)3-9(6)16-10/h2-3,13H,4-5H2,1H3 |
InChI Key |
HHRUTFVOFAHQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2O1)F)[N+](=O)[O-])CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A : Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate
- Molecular Formula: C11H10FNO5
- Key Features : Replaces the hydroxymethyl group with a methyl carboxylate (-COOCH3) at position 2.
- The nitro and fluoro substituents are retained, suggesting similar electronic effects on the aromatic ring. This compound is reported as a pharmaceutical intermediate, highlighting its utility in synthetic routes .
Compound B : (S)-2-(5-Acetyl-6-hydroxy-2,3-dihydrobenzofuran-2-yl)allyl isobutyrate
Compound C : 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol derivatives
- Example Structure : A racemic mixture with a dihydrobenzofuran core linked to a propan-2-ol group ().
- Key Features : Features a bulky tertiary alcohol substituent and methoxy/hydroxyl groups on adjacent aromatic rings.
- Methoxy groups may modulate solubility and metabolic stability compared to the nitro group in the target compound .
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s nitro and fluoro groups create an electron-deficient aromatic ring, which may enhance electrophilic reactivity but reduce stability compared to electron-donating groups (e.g., -OH in Compound B).
- Compound C’s methoxy groups balance lipophilicity and hydrogen-bonding capacity, contributing to its enzyme inhibitory activity .
Functional Group Impact on Bioactivity :
- The hydroxymethyl group in the target compound could facilitate hydrogen bonding in biological systems, but its polar nature might limit bioavailability.
- Compound A’s ester group may serve as a prodrug moiety, enabling hydrolysis to a carboxylic acid in vivo .
Compound B’s acetyl and hydroxyl groups suggest biosynthetic or semi-synthetic origins, as seen in natural product derivatives .
Q & A
Basic Research Question
- NMR Analysis : ¹H/¹³C NMR and 2D techniques (COSY, NOESY) confirm substituent positions. For example, the 2-methyl group shows a singlet (δ 1.4–1.6 ppm), while the dihydrobenzofuran protons exhibit coupling patterns (J = 8–10 Hz) .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for the 2,3-dihydro ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (C₁₁H₁₁FNO₄) and detects nitro-group fragmentation patterns .
What advanced strategies address low yields in the final reduction step to generate the methanol moiety?
Advanced Research Question
- Reduction Optimization : Use NaBH₄/CeCl₃ in methanol at –20°C to selectively reduce the carbonyl group without affecting the nitro or fluoro substituents .
- Protecting Groups : Temporary protection of the nitro group (e.g., Boc) during reduction minimizes side reactions. Deprotection with TFA/CH₂Cl₂ restores functionality .
Data Contradiction : If unexpected byproducts arise (e.g., over-reduced diols), analyze reaction intermediates via in situ IR to monitor carbonyl disappearance (νC=O ~1700 cm⁻¹) .
How do solvent polarity and temperature affect the stability of (6-Fluoro-…-methanol) in long-term storage?
Basic Research Question
- Stability Profile : The nitro group confers sensitivity to light and heat. Store in amber vials at –20°C under inert gas (N₂/Ar).
- Solvent Selection : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., MeOH) to prevent gradual esterification of the methanol group .
Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., nitro-to-amine reduction) .
What computational tools predict the compound’s bioactivity, and how do steric effects influence target binding?
Advanced Research Question
- Docking Studies : Molecular docking (AutoDock Vina) using crystal structures of bacterial enoyl-ACP reductase (FabI) or antioxidant enzymes reveals potential binding pockets. The fluoro group’s electronegativity enhances H-bonding with active-site residues .
- DFT Calculations : Assess steric hindrance from the 2-methyl group using B3LYP/6-31G(d) geometry optimization. Higher steric bulk may reduce binding affinity to flat hydrophobic pockets .
How to troubleshoot conflicting spectral data suggesting unintended isomer formation during synthesis?
Advanced Research Question
- Isomer Identification : Use ¹H-¹⁹F HOESY NMR to detect through-space fluorine-proton correlations, distinguishing 5-nitro from 4-nitro isomers .
- Chromatographic Resolution : Employ chiral HPLC (Chiralpak IA column, hexane/iPrOH) to separate enantiomers arising from the dihydrobenzofuran’s stereogenic center .
Case Study : A 2025 study resolved a 7% impurity (later identified as a 4-nitro isomer) by adjusting nitration time from 24h to 18h, confirmed by NOE correlations .
What analytical workflows quantify trace impurities in synthesized batches, and how are detection limits optimized?
Advanced Research Question
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients. MRM transitions (e.g., m/z 252 → 205 for the parent ion) achieve ppb-level sensitivity .
- SPE Preconcentration : Solid-phase extraction (Oasis HLB cartridges) enriches impurities prior to analysis, improving LOQ by 10–100× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
